methyl 3-[4-(pyrrolidine-1-sulfonyl)benzamido]-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 3-[4-(pyrrolidine-1-sulfonyl)benzamido]-1-benzothiophene-2-carboxylate is a complex organic compound that features a benzothiophene core, a pyrrolidine sulfonyl group, and a benzamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[4-(pyrrolidine-1-sulfonyl)benzamido]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Benzamido Group: This step often involves the reaction of the benzothiophene derivative with an appropriate benzoyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-(pyrrolidine-1-sulfonyl)benzamido]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the benzothiophene ring.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzamido and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzothiophene or benzamido moieties.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical assays.
Medicine: Its structural features suggest potential as a drug candidate, particularly in the fields of oncology and infectious diseases.
Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-[4-(pyrrolidine-1-sulfonyl)benzamido]-1-benzothiophene-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzamido and sulfonyl groups may facilitate binding to these targets, while the benzothiophene core could play a role in modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[4-(pyrrolidine-1-sulfonyl)benzamido]benzoate: This compound shares the pyrrolidine sulfonyl and benzamido groups but has a benzoate core instead of a benzothiophene core.
Pyrrolidine-functionalized nucleoside analogs: These compounds feature the pyrrolidine ring and have applications in antiviral and anticancer therapies.
Uniqueness
Methyl 3-[4-(pyrrolidine-1-sulfonyl)benzamido]-1-benzothiophene-2-carboxylate is unique due to its combination of a benzothiophene core with a pyrrolidine sulfonyl group. This structural arrangement may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
methyl 3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c1-28-21(25)19-18(16-6-2-3-7-17(16)29-19)22-20(24)14-8-10-15(11-9-14)30(26,27)23-12-4-5-13-23/h2-3,6-11H,4-5,12-13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWJIZNFPMUSDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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